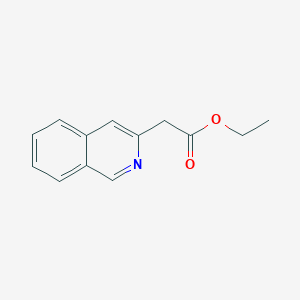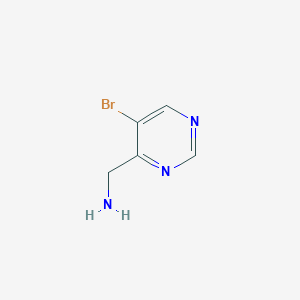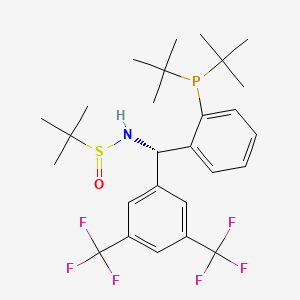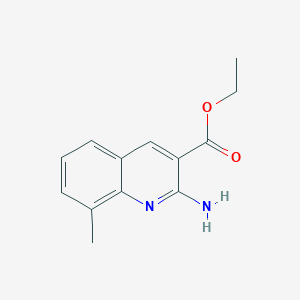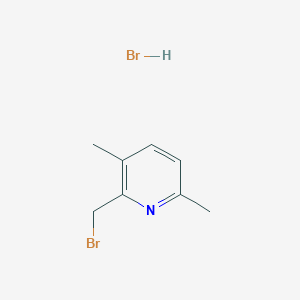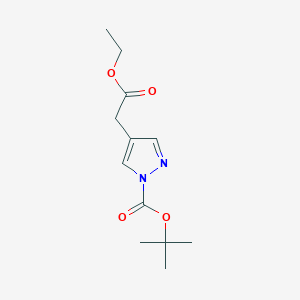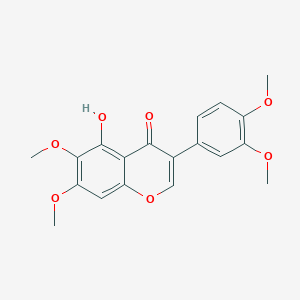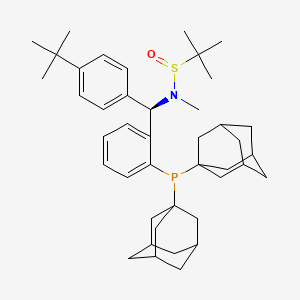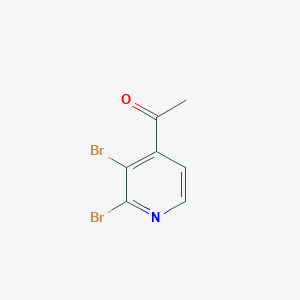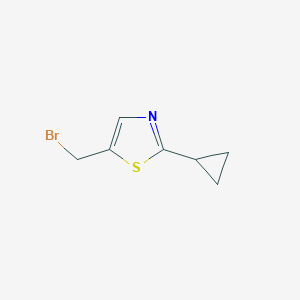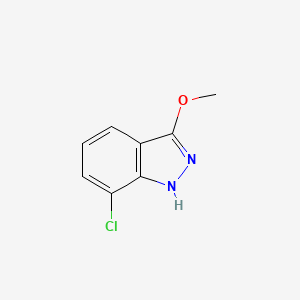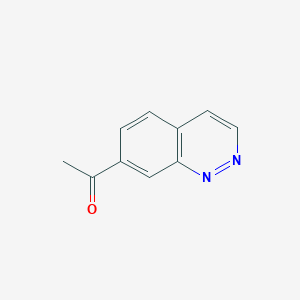
1-(Cinnolin-7-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cinnolin-7-yl)ethanone is a chemical compound belonging to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. The structure of this compound consists of a cinnoline ring attached to an ethanone group. Cinnoline derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Cinnolin-7-yl)ethanone can be synthesized through various synthetic routes. One common method involves the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with 2-(2-chlorophenyl)acetohydrazide in a polar aprotic solvent containing a catalytic amount of concentrated hydrochloric acid . The reaction mixture is typically boiled under reflux for several hours, followed by cooling and isolation of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions: 1-(Cinnolin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The cinnoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cinnoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-(Cinnolin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
類似化合物との比較
Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom. Isoquinoline derivatives have been studied for their potential therapeutic applications.
Pyrazole: A five-membered ring compound with two nitrogen atoms.
Uniqueness: 1-(Cinnolin-7-yl)ethanone is unique due to its specific structure and the presence of the cinnoline ring, which imparts distinct chemical and biological properties
特性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
1-cinnolin-7-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)9-3-2-8-4-5-11-12-10(8)6-9/h2-6H,1H3 |
InChIキー |
OGJJTUYBAVJIJD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)C=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


